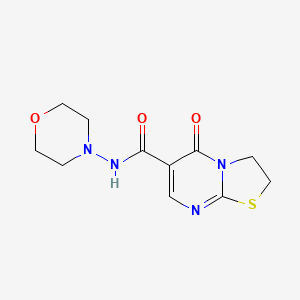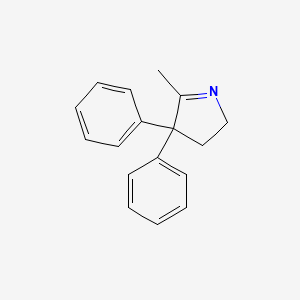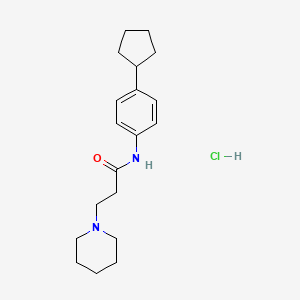
1-Piperidinepropanamide, N-(4-cyclopentylphenyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidinepropanamide, N-(4-cyclopentylphenyl)-, monohydrochloride is a chemical compound with the molecular formula C19-H28-N2-O.Cl-H and a molecular weight of 336.95 . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 1-Piperidinepropanamide, N-(4-cyclopentylphenyl)-, monohydrochloride involves several steps. The synthetic routes typically include the reaction of piperidine with propanamide, followed by the introduction of the N-(4-cyclopentylphenyl) group. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Análisis De Reacciones Químicas
1-Piperidinepropanamide, N-(4-cyclopentylphenyl)-, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Piperidinepropanamide, N-(4-cyclopentylphenyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Piperidinepropanamide, N-(4-cyclopentylphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1-Piperidinepropanamide, N-(4-cyclopentylphenyl)-, monohydrochloride can be compared with other similar compounds, such as:
N-(4-acetylphenyl)-3-piperidin-1-ylpropanamide: This compound has a similar structure but differs in the substituent groups attached to the piperidine ring.
N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-1-piperidinepropanamide: Another structurally related compound with different functional groups.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties and applications.
Propiedades
Número CAS |
85603-14-1 |
|---|---|
Fórmula molecular |
C19H29ClN2O |
Peso molecular |
336.9 g/mol |
Nombre IUPAC |
N-(4-cyclopentylphenyl)-3-piperidin-1-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C19H28N2O.ClH/c22-19(12-15-21-13-4-1-5-14-21)20-18-10-8-17(9-11-18)16-6-2-3-7-16;/h8-11,16H,1-7,12-15H2,(H,20,22);1H |
Clave InChI |
STVRFWIRSJGVGP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)C3CCCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




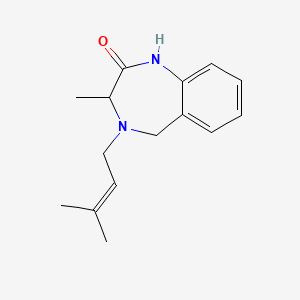
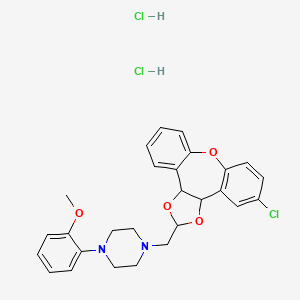

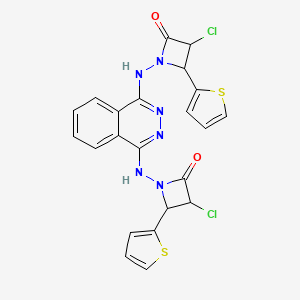

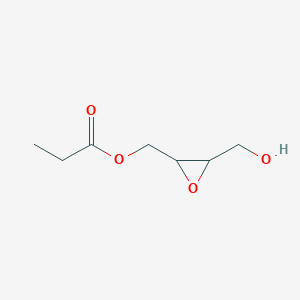
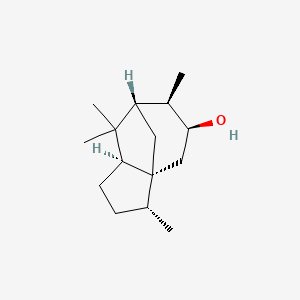


![2-[[(1R,5S)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]methoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12731605.png)
